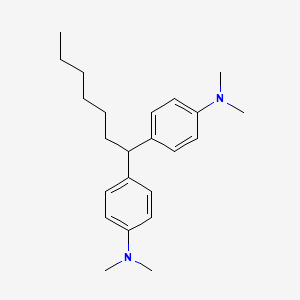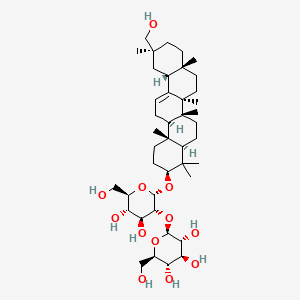
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(1231)octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing multiple nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as diamines and aldehydes can be reacted in the presence of a catalyst to form the desired bicyclic structure. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its robust chemical structure.
作用机制
The mechanism by which 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene exerts its effects is often related to its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The compound’s multiple nitrogen atoms provide multiple binding sites, making it a versatile ligand in various chemical reactions.
相似化合物的比较
Similar Compounds
1,4,7,10,13-Pentaazacyclopentadecane: Another polyaza compound with a similar nitrogen-rich structure.
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: Known for its strong binding affinity to metal ions.
Uniqueness
What sets 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene apart is its bicyclic structure, which provides a rigid framework and multiple coordination sites. This unique structure enhances its stability and reactivity, making it particularly valuable in applications requiring robust and versatile ligands.
属性
CAS 编号 |
54293-30-0 |
|---|---|
分子式 |
C15H27N5 |
分子量 |
277.41 g/mol |
IUPAC 名称 |
2,13-dimethyl-3,6,9,12,18-pentazabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C15H27N5/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12/h3-5,12-13,16-19H,6-11H2,1-2H3 |
InChI 键 |
QMGACGSQPZVQLD-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=NC(=CC=C2)C(NCCNCCNCCN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)






![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)

